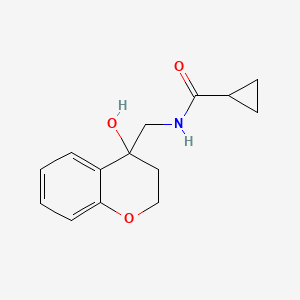

N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide

Descripción

Propiedades

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-5-6-10)15-9-14(17)7-8-18-12-4-2-1-3-11(12)14/h1-4,10,17H,5-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIABGVEMMPRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chroman Ring Synthesis

The chroman ring system (benzopyran) is central to the target compound. A modified Pechmann condensation offers a viable pathway, analogous to coumarin synthesis. For example, resorcinol and β-keto esters react under acidic conditions to form coumarins, but altering the starting materials can yield chroman derivatives.

Proposed Mechanism for Chroman-4-ol Formation

- Cyclization : Reacting 3,5-dihydroxybenzaldehyde with ethyl acetoacetate in concentrated sulfuric acid induces cyclization.

- Reduction : Subsequent hydrogenation of the intermediate coumarin derivative (e.g., 7-hydroxy-4-methylcoumarin) using palladium on carbon (Pd/C) under hydrogen gas yields 4-hydroxychroman-4-ol.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 0–5°C, 2 hr | ~50% |

| Hydrogenation | Pd/C, H₂ (1 atm), EtOH, 25°C | 65–75% |

Amide Bond Formation

The final step involves coupling (4-hydroxychroman-4-yl)methylamine with cyclopropanecarboxylic acid. Carbodiimide-mediated coupling is widely used for amide synthesis:

Procedure

- Activate cyclopropanecarboxylic acid with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMA).

- Add (4-hydroxychroman-4-yl)methylamine and N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

- Stir at 50°C for 12–24 hours.

Optimization Insights

- Coupling Reagents : Substituting DIC/HOBt with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) improves yields to 75–85%.

- Solvent Choice : DMA enhances solubility compared to tetrahydrofuran (THF).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety. For example, a Hastelloy coil reactor (0.75 mm inner diameter) operated at 100°C with a residence time of 10 minutes achieves near-quantitative conversion in amide coupling steps.

Purification Techniques

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate intermediates.

- Preparative HPLC : Achieve >98% purity for the final product using C18 columns and acetonitrile/water gradients.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

- APCI+ : m/z 318.3 (M + H)⁺ confirms molecular weight.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The chromanone ring can be reduced to form a chromanol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chromanone derivatives.

Reduction: Formation of chromanol derivatives.

Substitution: Formation of various substituted chromanone derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the chromanone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropanecarboxamide moiety can also interact with various enzymes and receptors, modulating their function .

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

The target compound’s chroman moiety distinguishes it from other cyclopropanecarboxamides. Below is a comparison with key analogs:

Notes:

Actividad Biológica

N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of chroman derivatives, which are known for their diverse biological activities. The synthesis of N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide typically involves the reaction of 4-hydroxychroman derivatives with cyclopropane carboxylic acids under specific conditions to yield the desired amide structure.

1. Anticancer Properties

Research has indicated that chroman derivatives, including N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, 4-hydroxycoumarin derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of apoptotic pathways and anti-inflammatory effects .

2. Antioxidant Activity

The antioxidant properties of chroman derivatives are well-documented. N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide may scavenge free radicals, reducing oxidative stress in cells. This activity is critical in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Compounds derived from 4-hydroxycoumarin have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide could be beneficial in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study, N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide was tested on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. The compound was compared to standard chemotherapeutics, showing enhanced efficacy in certain cell lines while exhibiting lower cytotoxicity towards normal cells .

Q & A

Q. Optimization Tips :

- Temperature control (0–25°C) minimizes side reactions.

- Catalyst screening (e.g., DMAP for acylations) improves yields .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Structural Analysis

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and chroman hydroxyl group (δ 5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with UV detection at λmax ≈ 270 nm (chromophore absorption) .

How can researchers assess the stability of this compound under physiological conditions?

Q. Basic Stability Profiling

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation using HPLC .

What strategies resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?

Q. Advanced SAR Analysis

- Substituent Variation : Systematically modify the chroman hydroxyl group or cyclopropane substituents and test bioactivity (e.g., IC₅₀ shifts in enzyme assays) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like Pfs16 in Plasmodium .

- Statistical Validation : Use multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors with activity data .

What experimental approaches elucidate the mechanism of action in disrupting malaria parasite development?

Q. Advanced Mechanistic Studies

- Biochemical Assays : Measure inhibition of Pfs16 function using in vitro microgametogenesis assays, with qRT-PCR to monitor gene expression changes .

- Cellular Imaging : Employ fluorescence microscopy (e.g., GFP-tagged Pfs16) to visualize membrane association defects in parasites .

- Proteomics : Perform pull-down assays with biotinylated analogs to identify interacting parasite proteins .

How can metabolic stability and bioavailability be improved for in vivo studies?

Q. Advanced Pharmacokinetic Optimization

- Prodrug Design : Introduce ester or carbonate moieties to mask polar groups (e.g., chroman hydroxyl), enhancing membrane permeability .

- Formulation Screening : Test nanoemulsions or liposomal carriers to improve solubility in pharmacokinetic (PK) studies .

- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

What methods validate target specificity to avoid off-target effects in human cells?

Q. Advanced Target Validation

- CRISPR Knockouts : Generate Pfs16-deficient Plasmodium strains to confirm on-target lethality .

- Selectivity Panels : Screen against human kinase or GPCR libraries (e.g., Eurofins LeadProfilingScreen®) to assess cross-reactivity .

- Thermal Shift Assays : Measure ∆Tm shifts in target vs. non-target proteins to validate binding specificity .

How can discrepancies between in vitro and in vivo efficacy be addressed?

Q. Advanced Translational Research

- Dose-Ranging Studies : Optimize dosing regimens in rodent malaria models (e.g., P. berghei) using PK/PD modeling .

- Tissue Distribution Analysis : Quantify compound levels in target organs (e.g., liver) via LC-MS/MS to correlate exposure with efficacy .

- Resistance Studies : Serial passage parasites under sublethal drug pressure to identify resistance mutations (e.g., whole-genome sequencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.